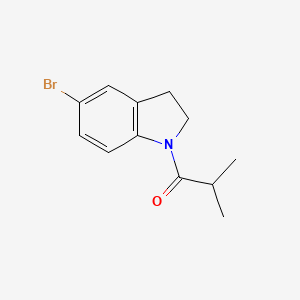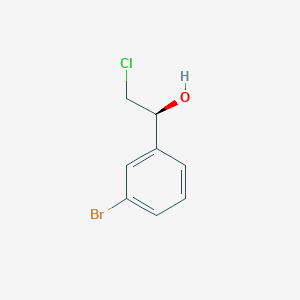
(s)-1-(3-Bromophenyl)-2-chloroethan-1-ol
Übersicht
Beschreibung
-(S)-1-(3-Bromophenyl)-2-chloroethan-1-ol, also known as S-Bromochloroethanol, is a derivative of ethanol with a bromine and chlorine atom attached in the para-position of the phenyl ring. It is a colorless liquid with a characteristic odor that is soluble in water and has a boiling point of 132.7 °C. S-Bromochloroethanol has been used in a variety of research applications due to its ability to act as a reagent in organic synthesis and its diverse biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Optical and Electronic Properties
Derivatives similar to (S)-1-(3-Bromophenyl)-2-chloroethan-1-ol have been investigated for their linear, second, and third-order nonlinear optical (NLO) properties. Such studies are crucial for understanding the potential of these compounds in semiconductor devices and organic electronics. For instance, chalcone derivatives, which share structural similarities with the target compound, have shown promising optoelectronic and charge transport properties, suggesting their applicability in semiconductor devices due to significant electron transfer integral values indicating better electron transport materials suitable for n-type organic semiconductor devices (Shkir et al., 2019).
Synthesis of Novel Compounds
Research has focused on synthesizing novel derivatives and exploring their chemical properties. For example, reactions involving bromophenyl compounds have led to the formation of tertiary amino alcohols, suggesting the potential for synthesizing a broad series of compounds with diverse chemical functionalities (Isakhanyan et al., 2008). Such synthetic pathways could be relevant for the development of new materials and pharmaceuticals.
Structural and Conformational Analysis
Studies have been conducted to understand the conformational equilibrium and molecular structure of related dihaloethanes. For instance, the rotational isomerism of 1-bromo-2-chloroethane was examined using Raman and ultrasonic spectroscopy, providing insights into the conformational dynamics of such molecules (Koda et al., 1989). This information is crucial for understanding the behavior of such compounds under different conditions and can inform their application in various scientific fields.
Catalysis and Reaction Mechanisms
Certain bromophenyl compounds have been studied for their role in catalysis and reaction mechanisms. For example, cyclopalladated complexes involving bromophenyl pyridine were investigated for their luminescent properties and application in coupling reactions, demonstrating the potential of such compounds in catalytic processes and organic synthesis (Xu et al., 2014).
Eigenschaften
IUPAC Name |
(1S)-1-(3-bromophenyl)-2-chloroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNYFQPYJRBWNX-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-1-(3-Bromophenyl)-2-chloroethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



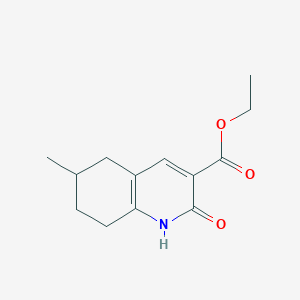
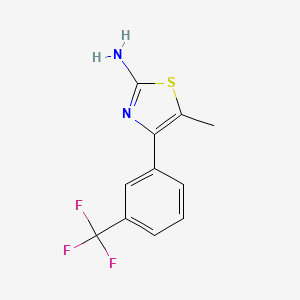
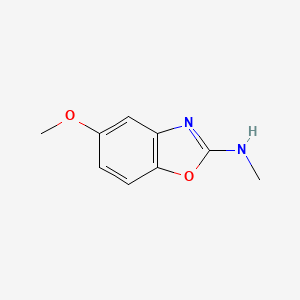

amine](/img/structure/B1406070.png)

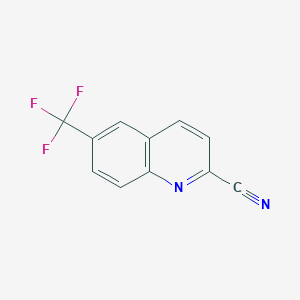

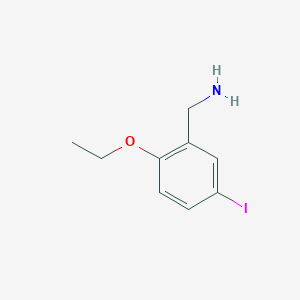
![1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1406081.png)

